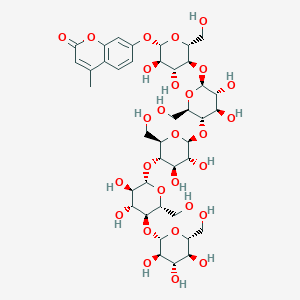

4-Methylumbelliferyl-b-cellopentaoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Enzyme Assay Substrate

The compound is often used as a substrate in enzyme assays . For instance, it has been used to assay cellulase from A. niger . It can also be used to determine the extracellular enzyme activity for 1,4-β-cellobiohydrolase .

Fluorogenic Glycanase Substrate

4-Methylumbelliferyl b-D-cellopentoside can be used as a fluorogenic substrate to determine chitinase and chitotriosidase enzyme activity . This makes it useful in studying these enzymes and their roles in various biological processes.

Biochemical Research

Due to its complex structure and unique properties, 4-Methylumbelliferyl b-D-cellopentoside can be used in various biochemical research studies . It can help in understanding the structure and function of complex carbohydrates and their interactions with other molecules.

Drug Discovery

The compound’s interactions with various enzymes make it a potential candidate for drug discovery research . By studying how it interacts with different enzymes, researchers can gain insights into potential therapeutic targets.

Microbial Ecology

In microbial ecology, 4-Methylumbelliferyl b-D-cellopentoside can be used to study the activity of microorganisms that produce enzymes capable of breaking down this compound . This can provide valuable information about the ecological roles of these microorganisms.

Industrial Applications

In industrial applications, the compound can be used to optimize the production of enzymes such as cellulases . These enzymes have wide-ranging applications, including in the production of biofuels and in the textile industry.

Safety and Hazards

Orientations Futures

Research on 4-Methylumbelliferyl-b-cellopentaoside and related compounds is ongoing. For example, 4-Methylumbelliferone has been shown to have potential therapeutic applications in improving glioblastoma therapy . Additionally, research is being directed towards designing and synthesizing new 4-Methylumbelliferone-derived products exhibiting the best selectivity and green-side potentials .

Mécanisme D'action

Target of Action

The primary target of 4-Methylumbelliferyl β-D-Cellopentoside is cellulase , an enzyme that breaks down cellulose . Cellulase plays a crucial role in the degradation of cellulose, a complex carbohydrate found in plant cell walls.

Mode of Action

4-Methylumbelliferyl β-D-Cellopentoside acts as a substrate for cellulase . The compound is hydrolyzed by the enzyme, leading to the release of a fluorescent compound, 4-methylumbelliferone .

Biochemical Pathways

The hydrolysis of 4-Methylumbelliferyl β-D-Cellopentoside by cellulase is part of the broader cellulose degradation pathway. This process is essential for the recycling of carbon in the environment and the production of biofuels from plant biomass .

Pharmacokinetics

As a substrate for cellulase, it is expected to be metabolized in environments where this enzyme is present .

Result of Action

The hydrolysis of 4-Methylumbelliferyl β-D-Cellopentoside by cellulase results in the production of 4-methylumbelliferone, a fluorescent compound . This fluorescence can be used to study the kinetics of cellulases , making 4-Methylumbelliferyl β-D-Cellopentoside a valuable tool in biochemical research.

Action Environment

The action of 4-Methylumbelliferyl β-D-Cellopentoside is influenced by environmental factors such as pH and temperature, which can affect the activity of cellulase . Additionally, the presence of other molecules can impact the enzyme’s ability to interact with its substrate .

Propriétés

IUPAC Name |

7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58O28/c1-11-4-20(46)59-14-5-12(2-3-13(11)14)58-36-28(54)23(49)32(16(7-42)61-36)66-38-30(56)25(51)34(18(9-44)63-38)68-40-31(57)26(52)35(19(10-45)64-40)67-39-29(55)24(50)33(17(8-43)62-39)65-37-27(53)22(48)21(47)15(6-41)60-37/h2-5,15-19,21-45,47-57H,6-10H2,1H3/t15-,16-,17-,18-,19-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMBJSRGXVXZHF-IAOVRSOTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58O28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

986.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl-b-cellopentaoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)

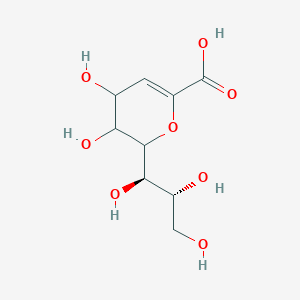

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)